molecular formula C8H11Cl B13470718 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 1824221-34-2

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B13470718
CAS No.: 1824221-34-2
M. Wt: 142.62 g/mol
InChI Key: JFMXMDVWTVJDGK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene, also known as 5-chloromethyl-2-norbornene, is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring, with a chloromethyl group attached to the second carbon of the double bond.

Preparation Methods

The synthesis of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common synthetic route involves the chloromethylation of norbornene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then adds to the double bond of norbornene to form the desired product .

Industrial production methods for this compound may involve similar chloromethylation reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:

Scientific Research Applications

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: The compound can be used to study the effects of rigid bicyclic structures on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bicyclic structure for improved stability and bioavailability.

    Industry: The compound is used in the production of specialty polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the chloromethyl group can form a carbocation intermediate, which is then attacked by a nucleophile. In polymerization reactions, the double bond can undergo metathesis to form long polymer chains .

Comparison with Similar Compounds

1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its chloromethyl group, which provides a site for further chemical modification and functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1824221-34-2

Molecular Formula

C8H11Cl

Molecular Weight

142.62 g/mol

IUPAC Name

1-(chloromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H11Cl/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-6H2

InChI Key

JFMXMDVWTVJDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)CCl

Origin of Product

United States

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